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molecular formula C13H18N2O B8806722 1-(2-Ethoxyethyl)-2-ethyl-1H-benzimidazole

1-(2-Ethoxyethyl)-2-ethyl-1H-benzimidazole

Cat. No. B8806722
M. Wt: 218.29 g/mol
InChI Key: VOKKQIYRYQKOQX-UHFFFAOYSA-N
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Patent
US07252925B2

Procedure details

1-(2-Ethoxyethyl)-2-ethyl-1H-benzimidazole was synthesized as in Synthesis Example 1 except that an equimolar amount of 2-ethylbenzimidazole was used instead of benzimidazole, and an equimolar amount of 2-chloroethyl ethyl ether was used instead of 2-chloroethyl methyl ether. Yield 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)[CH3:2].[CH2:12]([O:14][CH2:15][CH2:16]Cl)[CH3:13]>>[CH2:12]([O:14][CH2:15][CH2:16][N:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=[C:3]1[CH2:1][CH3:2])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC2=C(N1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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